Trimethylacetic anhydride

描述

Overview of Carboxylic Anhydrides in Synthetic Methodologies

Carboxylic anhydrides are a class of organic compounds characterized by two acyl groups bonded to the same oxygen atom. They are widely recognized as important reagents and intermediates in organic synthesis due to the high electrophilicity of their carbonyl carbons. nih.gov This reactivity makes them effective acylating agents, facilitating the formation of carbon-oxygen and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of complex organic molecules. tcichemicals.com

The primary application of carboxylic anhydrides is in the synthesis of esters and amides. chemimpex.com They react with alcohols and amines to introduce an acyl group, a process known as acylation. Aromatic carboxylic anhydrides, in particular, have been developed as versatile, stable, and highly functional reagents that can act as dehydrating condensation agents under mild conditions. tcichemicals.com The development of methods using these anhydrides is driven by the desire for highly selective and environmentally conscious synthetic routes. nih.gov Traditional methods for preparing anhydrides often involve the reaction of acyl chlorides with carboxylic acid salts. nih.gov However, newer methods focus on more direct and efficient syntheses, for example, through the reaction of carboxylic acids with dialkyl dicarbonates catalyzed by weak Lewis acids. rsc.org This approach highlights the ongoing effort to develop more practical, cost-effective, and sustainable processes for anhydride (B1165640) and ester synthesis. rsc.org

Significance of Trimethylacetic Anhydride as a Pivotal Reagent

This compound stands out among carboxylic anhydrides due to the presence of the bulky tert-butyl groups attached to the carbonyl centers. This steric hindrance is a defining feature that governs its reactivity and selectivity, making it a pivotal reagent in numerous synthetic strategies. chemimpex.com It is a powerful acylating agent, valued for its high reactivity and selectivity, which can lead to improved yields in synthetic processes compared to other acylating agents. chemimpex.com

The pivaloyl group (Piv), derived from this compound or its corresponding chloride, is frequently used as a protecting group for alcohols in organic synthesis. wikipedia.org The steric bulk of the pivaloyl group makes the resulting pivaloate esters unusually resistant to hydrolysis and many other reaction conditions, allowing chemists to selectively mask a hydroxyl group while performing transformations elsewhere in the molecule. wikipedia.org This stability is crucial in the multi-step synthesis of complex natural products and pharmaceuticals.

Its utility extends to the production of a wide range of chemicals. It serves as an efficient acylating and esterification reagent for anilines and phenols. sigmaaldrich.comthermofisher.com Furthermore, it is employed in the synthesis of pharmaceuticals, agrochemicals, specialty polymers, and resins, where it enhances the properties of the final products. chemimpex.com The compound's ability to facilitate the efficient formation of ester and amide bonds makes it invaluable in drug synthesis and the formulation of herbicides and pesticides. chemimpex.com

Historical Context of this compound Utilization in Chemical Synthesis

While a singular date for the discovery of this compound is not prominent in the literature, its history is intrinsically linked to its parent compound, pivalic acid (trimethylacetic acid). Pivalic acid has been produced commercially for decades via the hydrocarboxylation of isobutene, known as the Koch reaction. wikipedia.org The availability of pivalic acid facilitated the synthesis and subsequent investigation of its derivatives, including the anhydride.

By the latter half of the 20th century, this compound was an established laboratory reagent. A 1982 publication detailed an improved preparation for a related compound, trimethylacetic formic anhydride, highlighting its utility as a highly selective N-formylating reagent, which underscores the ongoing research into pivaloyl-containing reagents during that period. researchgate.net Earlier protocols for various syntheses had already begun to incorporate pivalic anhydride for pivaloylation steps, indicating its acceptance and availability as a standard reagent in the synthetic chemist's toolkit. orgsyn.orgorgsyn.org For instance, the pivaloyl group was recognized for its role in protecting alcohols, a fundamental strategy in organic synthesis. wikipedia.org The development of mixed pivalic anhydride methods for specific chemical transformations, such as in peptide synthesis, further cemented its role as a versatile and important reagent. researchgate.net

Current Research Trends and Future Directions for this compound

Recent research continues to uncover novel applications for this compound, demonstrating its enduring relevance in modern chemical science. A significant emerging trend is its use in the field of proteomics. In 2021, researchers introduced this compound as a new and efficient derivatization reagent for the analysis of histone post-translational modifications (hPTMs) by mass spectrometry. nih.gov This method, facilitated by microwave irradiation, allows for the derivatization of amine groups on lysine (B10760008) residues and peptide N-termini. nih.gov The resulting trimethylacetylation significantly improves the chromatographic separation of modified peptides, enabling more accurate quantification of these crucial epigenetic marks. nih.gov

In synthetic organic chemistry, recent studies highlight the efficacy of this compound in promoting challenging reactions. In 2023, it was reported as an effective reagent for the direct, one-step amidation of carboxylic acids with N-alkyl anilines under base-free conditions. rsc.org This method is valued for its mild conditions and the fact that the only byproduct is the easily removable and non-toxic pivalic acid. rsc.org This approach is compatible with a wide array of carboxylic acids, including aromatic, heterocyclic, and aliphatic variants. rsc.org Similarly, its use in activating the carboxyl group of cinnamic acid for amide synthesis has been recently demonstrated, offering a more manageable alternative to pivaloyl chloride. beilstein-journals.org

Future directions appear focused on leveraging the unique steric and electronic properties of this compound in new catalytic systems and for the synthesis of advanced materials. Its application in the postsynthetic modification of metal-organic frameworks (MOFs) has been explored, although challenges related to acidic byproducts remain. nih.gov There is also growing interest in its use in organocatalysis research and in developing synthesis methods that are characterized by high yields and low waste. acs.org

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1538-75-6 | chemimpex.comsigmaaldrich.comthermofisher.com |

| Molecular Formula | C₁₀H₁₈O₃ | chemimpex.comthermofisher.comcymitquimica.com |

| Molecular Weight | 186.25 g/mol | chemimpex.comsigmaaldrich.comcymitquimica.com |

| Appearance | Clear colorless liquid | chemimpex.comthermofisher.comchemicalbook.com |

| Density | 0.918 g/mL at 25 °C | chemimpex.comsigmaaldrich.com |

| Boiling Point | 193 °C | sigmaaldrich.comchemicalbook.com |

| Refractive Index | n20/D 1.409 | chemimpex.comsigmaaldrich.com |

| InChI Key | PGZVFRAEAAXREB-UHFFFAOYSA-N | thermofisher.comcymitquimica.com |

Table 2: Selected Research Applications of this compound

| Application Area | Specific Use | Key Finding/Advantage | Source(s) |

|---|---|---|---|

| Organic Synthesis | Acylating and esterification reagent | High reactivity and selectivity; used for anilines and phenols. | chemimpex.comsigmaaldrich.comthermofisher.com |

| Protecting Group Chemistry | Introduction of the pivaloyl (Piv) protecting group for alcohols | Steric bulk provides high stability and resistance to hydrolysis. | wikipedia.org |

| Pharmaceuticals & Agrochemicals | Intermediate in the production of drugs and pesticides | Facilitates efficient formation of ester and amide bonds. | chemimpex.com |

| Amide Synthesis | Direct amidation of carboxylic acids | Mild, base-free conditions with a non-toxic, easily removable byproduct. | rsc.orgbeilstein-journals.org |

| Proteomics | Derivatization of histones for mass spectrometry analysis | Improves chromatographic separation and quantification of post-translational modifications. | nih.gov |

| Oligonucleotide Synthesis | Reagent in solid-phase synthesis | Utilized as a standard reagent in the synthesis process. | sigmaaldrich.comchemicalbook.com |

| Materials Science | Postsynthetic modification of Metal-Organic Frameworks (MOFs) | Explored for covalent modification, though byproduct management is a consideration. | nih.gov |

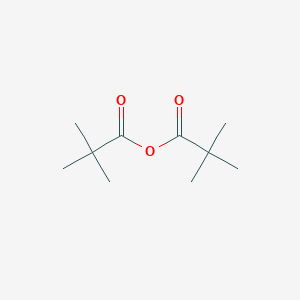

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,2-dimethylpropanoyl 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-9(2,3)7(11)13-8(12)10(4,5)6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGZVFRAEAAXREB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601014577 | |

| Record name | Trimethylacetic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601014577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Trimethylacetic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21777 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1538-75-6 | |

| Record name | Pivalic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1538-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pivalic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001538756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2,2-dimethyl-, 1,1'-anhydride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethylacetic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601014577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylacetic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.785 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Preparation Methodologies for Trimethylacetic Anhydride

Synthetic Routes from Pivalic Acid Derivatives

The most common precursors for trimethylacetic anhydride (B1165640) synthesis are derived directly from pivalic acid (trimethylacetic acid). These methods leverage the carboxylic acid functional group to form the anhydride linkage.

Direct dehydration of pivalic acid is a straightforward approach to forming the corresponding anhydride. This involves the removal of one molecule of water from two molecules of pivalic acid.

One patented method employs a mixture of concentrated sulfuric acid and phosphorus pentoxide as the dehydrating agent. google.com In this process, the low-carbon chain carboxylic acid reacts in the presence of these reagents, followed by distillation to yield the high-purity symmetric anhydride. google.com This one-step reaction is noted for having few byproducts and high yields, making it suitable for industrial-scale production. google.com For the preparation of trimethylacetic anhydride, a yield of 90.5% with a purity of 99.0% has been reported. google.com

Table 1: Dehydration of Pivalic Acid

| Dehydrating Agent | Reaction Temperature | Reaction Time | Reported Yield | Reported Purity | Source |

|---|---|---|---|---|---|

| Concentrated Sulfuric Acid & Phosphorus Pentoxide | 80-100 °C | 2-5 hours | 90.5% | 99.0% (GC) | google.com |

A conceptually novel dehydration method involves the electrolysis of carboxylic acids. d-nb.info Researchers have discovered that the electrolysis of pivalic acid can lead to the formation of its anhydride, completely suppressing the expected Kolbe and non-Kolbe decarboxylative pathways. d-nb.info This redox-neutral reaction preserves all carbon atoms from the starting material and avoids the need for chemical dehydrating agents. d-nb.info The process was first observed when electrolyzing pivalic acid in acetonitrile (B52724) with graphite (B72142) electrodes. d-nb.info

The reaction between pivalic acid and acetic anhydride represents an equilibrium-driven process to produce this compound and acetic acid. To drive the reaction toward the desired product, the lower-boiling acetic acid is continuously removed from the reaction mixture. google.com

A process has been developed for the industrial-scale production of higher-boiling anhydrides like pivalic anhydride using this method in a reaction distillation apparatus. google.com This technique allows for the reaction to be carried out continuously or batchwise at atmospheric or reduced pressure, with the simultaneous separation of the acetic acid byproduct. google.com This approach overcomes the drawbacks of older methods that required a large excess of acetic anhydride and long reaction times. google.com Optimal results are achieved with a molar ratio of approximately 0.5 to 0.75 moles of acetic anhydride per mole of pivalic acid. google.com

Table 2: Acetic Anhydride Mediated Synthesis Parameters

| Reactants | Apparatus | Key Process Feature | Molar Ratio (Acetic Anhydride : Pivalic Acid) | Source |

|---|---|---|---|---|

| Pivalic Acid, Acetic Anhydride | Reaction Distillation Column | Simultaneous removal of acetic acid | ~0.5 - 0.75 : 1 | google.com |

Alternative Synthetic Approaches for this compound

Beyond the direct derivatization of pivalic acid, other synthetic strategies have been established. These alternatives often involve more reactive intermediates like acyl chlorides or novel oxidative couplings.

A primary alternative route involves the use of pivaloyl chloride. atamanchemicals.com Mixed anhydrides can be prepared in situ from a carboxylic acid and pivaloyl chloride in the presence of a base such as triethylamine. researchgate.netjku.at The symmetric this compound can be formed by reacting pivaloyl chloride with a pivalate (B1233124) salt or with pivalic acid itself. jku.at The high reactivity of pivaloyl chloride facilitates these conversions under mild conditions. atamanchemicals.com In some synthetic applications, pivaloyl chloride is preferred over the anhydride as its byproducts can be easier to remove. orgsyn.org

Another innovative approach is the metal-free oxidative cross-coupling of aldehydes or benzylic alcohols with carboxylic acids. sci-hub.se In this methodology, the aldehyde or alcohol is converted in situ into its corresponding acyl chloride, which then reacts with a carboxylic acid to form the anhydride. sci-hub.se This method is versatile and has been successfully used to prepare both symmetrical and mixed anhydrides. sci-hub.se

Phosgene (B1210022) has also been used in the synthesis of related compounds. The phosgenation of pivalic acid can lead to the formation of pivaloyl chloride, but the reaction proceeds through an anhydride intermediate. google.com Initially, the reaction of pivalic acid with phosgene forms this compound, which is subsequently converted into the acyl chloride upon further reaction. google.com By controlling the reaction conditions, the anhydride could potentially be isolated.

Compound Index

Reaction Mechanisms and Reactivity of Trimethylacetic Anhydride

Acylation Reactions

Trimethylacetic anhydride (B1165640) is widely used as a reagent for acylation and esterification. fishersci.casigmaaldrich.com These reactions typically proceed through a nucleophilic acyl substitution mechanism.

Trimethylacetic anhydride readily reacts with alcohols and phenols to form the corresponding pivalate (B1233124) esters. fishersci.casigmaaldrich.com The reaction is an example of nucleophilic acyl substitution, where the alcohol or phenol (B47542) acts as the nucleophile, attacking one of the carbonyl carbons of the anhydride. This is followed by the elimination of a pivalate anion as a leaving group.

The general reaction can be represented as: (CH₃)₃C-CO-O-CO-C(CH₃)₃ + R-OH → (CH₃)₃C-CO-OR + (CH₃)₃C-COOH

Due to the steric bulk of the trimethylacetyl group, these reactions can sometimes be slower than with less hindered anhydrides like acetic anhydride. However, this steric hindrance can also be advantageous, allowing for selective acylation of less hindered hydroxyl groups in polyol compounds.

In a study involving the reaction of 2-[(1S,2S)-1,2-diamino-2(2-hydroxyphenyl)ethyl]phenol with two mole equivalents of this compound, only the amino groups were acylated, yielding 1-[(1S,2S)-1,2-bis(2-hydroxyphenyl)-2-pivaloylaminoethylamino]-2,2-dimethyl-1-propanone quantitatively, demonstrating the chemoselectivity of the reagent. researchgate.net

Similar to esterification, this compound reacts with primary and secondary amines, as well as anilines, to produce N-substituted pivalamides. chemimpex.comfishersci.casigmaaldrich.com The reaction follows a nucleophilic acyl substitution pathway where the amine is the nucleophile. libretexts.org

The general reaction is: (CH₃)₃C-CO-O-CO-C(CH₃)₃ + R-NH₂ → (CH₃)₃C-CO-NHR + (CH₃)₃C-COOH

Two equivalents of the amine are often required, as one equivalent acts as a base to neutralize the pivalic acid byproduct. libretexts.orgchemguide.co.uk The reaction is generally fast and efficient. chemimpex.com For instance, a series of monosubstituted piperazine (B1678402) derivatives were synthesized in good yields by reacting piperazine with mixed trimethylacetic arylcarboxylic anhydrides. researchgate.net

Recent research has shown that this compound can be used for the derivatization of amine groups in complex molecules like histones for proteomic analysis. nih.govnih.gov This derivatization, facilitated by microwave irradiation, is highly efficient and allows for accurate quantification of histone modifications. nih.govnih.gov

A highly efficient and selective method for the N-formylation of amines involves the use of trimethylacetic formic anhydride. ru.nlresearchgate.net This mixed anhydride is prepared from trimethylacetyl chloride and sodium formate (B1220265). ru.nlresearchgate.net

The formylation reaction is rapid and highly selective, with the amine preferentially attacking the less sterically hindered formyl group. ru.nl This method is particularly useful for formylating amines that are unstable when deprotonated. ru.nlresearchgate.net In a study, various aliphatic, benzylic, and aromatic amines were formylated, and in most cases, the reaction was complete within 5 minutes at room temperature. ru.nl Notably, no trimethylacetamide byproduct was detected, highlighting the high selectivity of the reagent. ru.nl

Table 1: N-Formylation of Various Amines with Trimethylacetic Formic Anhydride ru.nl

| Amine | Product | Yield (%) |

| Benzylamine | N-Benzylformamide | 95 |

| Aniline | N-Phenylformamide | 92 |

| Cyclohexylamine | N-Cyclohexylformamide | 98 |

| Diethylamine | N,N-Diethylformamide | 90 |

This table presents a selection of results from the cited study to illustrate the efficiency of the N-formylation reaction.

The acylation reactions of this compound proceed via a nucleophilic addition-elimination mechanism. youtube.comsaskoer.caescholarship.org

The mechanism involves two key steps:

Nucleophilic Addition: The nucleophile (e.g., an alcohol, amine, or water) attacks one of the electrophilic carbonyl carbons of the anhydride. This leads to the formation of a tetrahedral intermediate where the carbonyl oxygen gains a negative charge. youtube.comsaskoer.ca

Elimination: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the negatively charged oxygen reforms the carbon-oxygen double bond, leading to the elimination of the leaving group, which is a pivalate anion. saskoer.cachemguide.co.uk If the nucleophile was neutral, a final deprotonation step occurs to yield the final product. libretexts.org

The steric hindrance of the trimethylacetyl groups influences the rate of the initial nucleophilic attack but also contributes to the good leaving group ability of the pivalate anion.

Amidation Reactions with Amines and Anilines

Anhydride Exchange Reactions

Anhydride exchange reactions can occur when this compound is reacted with another carboxylic acid or its salt. This leads to the formation of a mixed anhydride. google.com For example, mixed anhydrides of trimethylacetic acid are key intermediates in certain synthetic processes, such as in steroid synthesis where the mixed anhydride is subsequently reacted with a Grignard reagent. google.com

In some cases, the formation of mixed anhydrides can be a deliberate step to activate a less reactive carboxylic acid. The reactivity of anhydrides generally follows the order: symmetrical aromatic < symmetrical aliphatic < mixed anhydride. tcichemicals.com The mixed anhydride, being the most reactive, will then preferentially react with a nucleophile. tcichemicals.com

Hydrolysis of this compound

The hydrolysis of this compound in water yields two equivalents of trimethylacetic acid (pivalic acid).

(CH₃)₃C-CO-O-CO-C(CH₃)₃ + H₂O → 2 (CH₃)₃C-COOH

Studies on the kinetics and mechanism of the hydrolysis of carboxylic anhydrides have provided insights into the process. The hydrolysis can be uncatalyzed (spontaneous) or acid-catalyzed. acs.orgepa.govacs.org

The uncatalyzed hydrolysis is a bimolecular reaction. core.ac.uk The acid-catalyzed hydrolysis of this compound has been shown to proceed via an A-2 mechanism, involving a bimolecular attack of water on the protonated anhydride. acs.orgresearchgate.net This is in contrast to some other anhydrides that may hydrolyze via an A-1 (unimolecular) mechanism under certain conditions. rsc.org The rate of hydrolysis of this compound is slower than that of acetic anhydride, a difference attributed to the steric hindrance of the bulky trimethylacetyl groups. core.ac.ukresearchgate.net

Kinetic studies in dioxane-water mixtures have also been conducted to further elucidate the hydrolysis mechanism. acs.orgrsc.org These studies confirm that both A1 and A2 mechanisms can be at play for pivalic anhydride depending on the conditions. rsc.org

Acid-Catalyzed Hydrolysis Mechanisms (A-1 vs. A-2)

The acid-catalyzed hydrolysis of this compound has been a subject of mechanistic investigation to determine the precise pathway of the reaction. There has been considerable uncertainty regarding the mechanism for the hydrolysis of anhydrides in aqueous acid, with debate centering on whether the reaction proceeds via an A-1 (unimolecular) or A-2 (bimolecular) mechanism. acs.org

In an A-1 mechanism, the rate-determining step is the unimolecular dissociation of the protonated anhydride to form an acylium ion. acs.org Conversely, an A-2 mechanism involves a bimolecular rate-determining step where a water molecule acts as a nucleophile, attacking the protonated anhydride. acs.org

Spontaneous Hydrolysis of this compound

In addition to acid-catalyzed hydrolysis, this compound can undergo spontaneous hydrolysis in an aqueous environment. The rate constants for the acid-catalyzed hydrolysis are determined by subtracting the rate constants of this spontaneous, or neutral, hydrolysis from the total observed first-order rate constants. acs.org The spontaneous hydrolysis of anhydrides is a well-documented phenomenon, though it is generally slower than the catalyzed pathways. researchgate.net

Role of Steric Hindrance in this compound Reactivity

The reactivity of this compound is significantly influenced by steric hindrance originating from its bulky tert-butyl (trimethylacetyl) groups. This steric bulk impedes the approach of nucleophiles to the electrophilic carbonyl carbons, a factor that governs its reaction rates and synthetic utility.

The effect of steric hindrance is evident when comparing its acylation reactions to those of less hindered anhydrides like acetic anhydride. For instance, in the catalytic acylation of various nucleophiles, acetylation reactions are generally much faster than the corresponding pivalation reactions (acylation with this compound), implying that the steric hindrance of the anhydride directly affects the reaction rate. rsc.org In some cases, this steric hindrance can completely prevent a reaction; for example, the acylation of a specific hydroxyl group with this compound was reported to be unsuccessful due to the steric hindrance of the trimethylacetic group. beilstein-journals.org

In palladium-catalyzed hydrogenations, the yields of aldehydes were observed to decrease when a more sterically hindered carboxylic acid was used, which was attributed to the larger steric hindrance around the carbonyl carbon of the intermediate mixed anhydride. oup.com Quantum mechanical investigations have also highlighted that the rate of certain catalyzed reactions is more sensitive to the steric bulk of the anhydride, like pivalic anhydride, compared to the uncatalyzed reaction. nih.gov The significant steric effects of this compound also influence its adsorption on surfaces, leading to more disordered structures compared to smaller molecules like acetic acid. acs.org

Catalytic Activation and Functionalization Mediated by this compound

This compound serves as a crucial mediator and activator in a variety of catalytic reactions, enabling transformations that are otherwise difficult to achieve directly.

A significant application of this compound is in the palladium-catalyzed direct hydrogenation of carboxylic acids to their corresponding aldehydes. oup.comchez-alice.fr This process avoids the over-reduction of the carboxylic acid to an alcohol. The key to this transformation is the in situ formation of a mixed anhydride by reacting the target carboxylic acid with this compound. oup.com

The proposed mechanism involves the palladium(0) catalyst preferentially attacking the less sterically hindered carbonyl carbon of the mixed anhydride. oup.com This selective oxidative addition forms an acyl(carboxylato)palladium intermediate, which then undergoes hydrogenolysis to yield the desired aldehyde and regenerate the carboxylic acid. oup.com This method is applicable to a wide range of aliphatic, aromatic, and heterocyclic carboxylic acids. chez-alice.frresearchgate.net The process is highly efficient, with less hindered acids being reduced to aldehydes in high yields. oup.com

Table 1: Examples of Palladium-Catalyzed Hydrogenation of Carboxylic Acids to Aldehydes Using this compound oup.comchez-alice.fr

| Carboxylic Acid | Catalyst System | Aldehyde Product | Yield (%) |

| Octanoic Acid | Pd(OAc)₂ + 5P(p-tol)₃ | Octanal | 99 |

| Octanoic Acid | [Pd(PPh₃)₄] | Octanal | 91 |

| Cinnamic Acid | Pd(OAc)₂ + 2PPh₃ | Cinnamaldehyde | 94 |

| Oleic Acid | [Pd(PPh₃)₄] | Oleyl aldehyde | 99 |

| Erucic Acid | [Pd(PPh₃)₄] | Erucaldehyde | 99 |

| 1,10-Decanedicarboxylic Acid | [Pd(PPh₃)₄] | Dodecanedial | 73 |

In ruthenium-catalyzed reactions, the pivaloyl group, often derived from this compound or its corresponding acid (pivalic acid), plays a vital role as an additive or co-catalyst. ethz.ch For instance, in the ruthenium-catalyzed hydroarylation of alkynes, acids such as pivalic acid were found to be effective for the reaction. scispace.com The carboxylate, in this case, pivalate, is believed to assist in the catalytic cycle, potentially through an acetate-accelerated deprotonation at a C-H bond to form a ruthenacycle intermediate. scispace.com

Similarly, ruthenium-catalyzed C-H bond arylation reactions have been shown to proceed efficiently in the presence of additives like potassium pivalate (KOPiv). mdpi.com The pivalate anion can act as a ligand or a proton shuttle, facilitating key steps in the catalytic cycle. While the anhydride itself may not be the direct reactant, its derivative, the pivalate anion, is integral to the efficiency and mechanism of these advanced ruthenium-catalyzed transformations. ethz.chmdpi.com

This compound is also employed in organocatalytic reactions, particularly those involving Lewis base catalysis. rsc.org A common strategy involves the in situ formation of a mixed anhydride from a carboxylic acid and this compound. This mixed anhydride is then intercepted by a chiral amine catalyst to form a reactive acyl ammonium (B1175870) ion. rsc.org

In a proposed catalytic cycle for an asymmetric Michael addition, the subsequent rate-determining step is the deprotonation of the acyl ammonium ion by the pivalate anion (generated from the anhydride) to form a key (Z)-ammonium enolate intermediate. rsc.org This enolate then undergoes the desired stereoselective transformation. rsc.org Furthermore, the TEMPO-catalyzed oxidation of aldehydes in the presence of a carboxylic acid, such as pivalic acid, can produce mixed anhydrides. researchgate.net These activated intermediates can then be used directly for subsequent acylation reactions to form esters and amides under mild conditions. researchgate.net

Applications of Trimethylacetic Anhydride in Advanced Organic Synthesis

Synthesis of Pharmaceuticals and Pharmaceutical Intermediates

Trimethylacetic anhydride (B1165640) serves as a key reagent in the production of pharmaceuticals, where it facilitates the efficient formation of ester and amide bonds. chemimpex.com Its high reactivity and selectivity can lead to improved yields in synthetic processes compared to other acylating agents. chemimpex.com

The formation of ester and amide linkages is fundamental in medicinal chemistry. Trimethylacetic anhydride is a highly effective reagent for these transformations, reacting with alcohols and amines to introduce the pivaloyl group or to form mixed anhydrides that facilitate subsequent reactions. chemimpex.comajchem-a.com The mixed anhydride method is a common strategy for amide bond formation, where a carboxylic acid is activated by reacting with an agent like this compound or the related pivaloyl chloride. highfine.com This creates a more reactive intermediate that readily couples with an amine to form the desired amide. ajchem-a.comhighfine.com The bulky nature of the pivaloyl group in the mixed anhydride can direct nucleophilic attack to the desired carbonyl center, thereby reducing side reactions and increasing the yield of the target molecule. highfine.com

This method is advantageous as it often proceeds under mild conditions, which is crucial when dealing with sensitive functional groups present in complex drug molecules. mdpi.com The reaction of an activated carboxylic acid, such as a mixed anhydride, with an amine is one ofthe most frequently employed techniques for generating amides in a laboratory setting. ajchem-a.com

Table 1: Role of this compound in Functional Group Synthesis

| Functional Group | Reactant | Role of this compound | Outcome in Drug Synthesis |

|---|---|---|---|

| Amide | Carboxylic Acid + Amine | Forms a mixed anhydride with the carboxylic acid, activating it for nucleophilic attack by the amine. highfine.com | Creation of peptide bonds and other amide linkages central to the structure of many pharmaceuticals. ajchem-a.com |

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body through metabolic processes. nih.gov This strategy is often used to improve a drug's physicochemical properties, such as solubility, permeability, and bioavailability. nih.gov this compound is instrumental in this field by enabling the creation of ester-based prodrugs.

A prominent example is the formation of pivaloyloxymethyl (POM) esters. Pivampicillin, a prodrug of the antibiotic ampicillin (B1664943), consists of ampicillin linked to a pivalic acid promoiety via a methylene (B1212753) linker. orientjchem.org This modification masks the polar carboxylic acid group of ampicillin, increasing its lipophilicity and enhancing its oral absorption. Once absorbed, endogenous enzymes hydrolyze the ester linkage, releasing the active ampicillin. The use of anhydride prodrugs can also serve to shield the carboxylic acid group, which may cause local irritation, and to extend the duration of the drug's action. nih.gov

The synthesis of semi-synthetic β-lactam antibiotics frequently utilizes mixed anhydride chemistry.

Ampicillin : In the synthesis of ampicillin, the side chain, D-phenylglycine, must be coupled to the 6-aminopenicillanic acid (6-APA) nucleus. researchgate.net This is often achieved by first protecting the amino group of D-phenylglycine and then activating its carboxylic acid group. Pivaloyl chloride, a close relative of this compound and often used to generate it in situ, is employed to form a mixed anhydride with the protected D-phenylglycine. researchgate.netgoogle.com This activated intermediate then reacts with 6-APA to form the amide bond, yielding the protected ampicillin, which is subsequently deprotected to give the final antibiotic. researchgate.net

Cefazolin : The synthesis of cefazolin, a first-generation cephalosporin (B10832234) antibiotic, also involves a critical acylation step. pu.edu.pknih.gov The process involves the coupling of a tetrazolylacetic acid side chain with the 7-amino-3-(5-methyl-1,3,4-thiadiazol-2-yl)thiomethyl-3-cephem-4-carboxylic acid (TDA) core. nih.govresearchgate.net In an improved synthesis method, pivaloyl chloride is used as a catalyst in the acylation reaction between 7-amino cephalosporanic acid (7-ACCA) and 1H-tetrazole acetic acid (TAA) in methylene chloride to produce cefazolin. pu.edu.pk

Synthesis of Agrochemicals

The application of this compound extends to the agrochemical industry, where it serves as an intermediate in the production of crop protection agents. chemimpex.comatamanchemicals.com

This compound and its derivatives, such as pivaloyl chloride, are intermediates in the manufacturing of certain pesticides and herbicides. chemimpex.comechemi.com For instance, pivaloyl chloride is an intermediate for producing the carbamate (B1207046) insecticide Azo-aphid and the herbicide isoxazolone. echemi.com The anhydride's role is to facilitate the formation of specific chemical bonds necessary for the bioactivity of these agricultural products. chemimpex.com

Polymer Chemistry and Materials Science

In the field of materials science, this compound is used to modify polymers and synthesize specialty materials with tailored properties. chemimpex.com Its function as an acylating agent allows for the chemical derivatization of polymer backbones, which can significantly alter their physical and chemical characteristics. chemimpex.comrsc.org

A specific application is in the preparation of precursor polymers for thermally rearranged (TR) polymers, which are used in gas separation membranes. rsc.org Aromatic polyimides containing ortho-positioned hydroxy groups can be chemically derivatized using this compound (pivalic anhydride). This reaction converts the hydroxyl groups into bulky pivalic acetate (B1210297) groups. rsc.org

The incorporation of these larger functional groups into the polymer precursor leads to a more permeable material compared to precursors with smaller groups like acetate. rsc.org When these derivatized polyimides undergo a thermal rearrangement process to form polybenzoxazoles, the resulting TR polymers also exhibit significantly higher gas permeabilities. This demonstrates that the choice of anhydride used for derivatization directly influences the performance of the final material. rsc.org

Table 2: Comparison of Polyimide Precursors for Thermally Rearranged Polymers

| Precursor Polymer | Derivatizing Anhydride | Ortho-Functional Group | Impact on Material Properties |

|---|---|---|---|

| HAB-6FDA-Ac | Acetic anhydride | Acetate | Lower gas permeability in precursor and resulting TR polymer. rsc.org |

Synthesis of Specialty Polymers and Resins with Tailored Properties

This compound plays a role in the synthesis of specialty polymers, where it is used to develop materials with customized properties such as enhanced flexibility and durability. chemimpex.com Its application in polymer chemistry allows for the modification of polymer backbones, thereby altering the characteristics of the final material for specific industrial uses. chemimpex.com

A notable application is in the creation of wood-derived polymers through the olefin-functionalization of lignin (B12514952) and ethyl cellulose (B213188). mdpi.com In this process, this compound is used as a reagent alongside undecylenic acid and 4-dimethylaminopyridine (B28879) (DMAP) to create olefin-functionalized ethyl cellulose. mdpi.com The resulting modified biopolymers can then be cross-linked to produce novel materials. mdpi.com

The general reaction scheme for the functionalization of ethyl cellulose is as follows:

EC + Undecylenic acid + this compound → Olefin-functionalized Ethyl Cellulose mdpi.com

This method highlights the utility of this compound in modifying natural polymers to produce advanced materials with specific functionalities.

Use in Polymerization Reactions and as Crosslinking Agents

While anhydrides, such as maleic anhydride, are known to be used in the development of cross-linking agents for polymers, the specific use of this compound for this purpose is not extensively documented in the reviewed literature. kstudy.comnih.gov Crosslinking agents are crucial for creating network structures within polymers, which can significantly enhance their mechanical and thermal properties. mdpi.com

Cellulose Esterification and Derivatization in Polymer Applications

This compound is utilized in the homogeneous synthesis of cellulose esters. researchgate.net This process involves the derivatization of cellulose, a readily available biopolymer, to create materials with tailored properties. The esterification of cellulose with anhydrides is a common method to produce cellulose derivatives with a wide range of applications. nih.govnih.gov

In one method, cellulose is dissolved in a suitable solvent system, such as dimethyl sulfoxide (B87167) (DMSO) and paraformaldehyde, to facilitate a homogeneous reaction with this compound. researchgate.net This approach allows for the production of cellulose esters with specific degrees of substitution, leading to materials with varied properties suitable for different applications. The use of an anhydride in this context is advantageous as it avoids the formation of corrosive byproducts like hydrochloric acid, which can occur when using acyl chlorides. nih.govcore.ac.uk

Nucleic Acid Chemistry

In the field of nucleic acid chemistry, the precise synthesis of oligonucleotides is paramount. This compound finds a specific and crucial role in this process.

Solid-Phase Oligonucleotide Synthesis

This compound is employed in solid-phase oligonucleotide synthesis, a cornerstone of modern molecular biology and biotechnology. sigmaaldrich.comsigmaaldrich.com Specifically, it is used during the "capping" step of the synthesis cycle. wikipedia.org The primary purpose of the capping step is to block any unreacted 5'-hydroxyl groups on the growing oligonucleotide chain from participating in subsequent coupling reactions. wikipedia.orgatdbio.com This prevents the formation of "failure sequences," which are oligonucleotides with missing bases, ensuring the purity of the final product. wikipedia.org

While acetic anhydride is commonly used for this purpose, this compound offers advantages in certain contexts. sigmaaldrich.comwikipedia.org Its greater steric bulk can be beneficial in preventing unwanted side reactions, such as the N-acetylation of sensitive nucleobases.

The capping reaction involves the acetylation of the free 5'-hydroxyl groups, rendering them unreactive to the subsequent addition of phosphoramidite (B1245037) monomers. biotage.com A typical capping solution consists of the anhydride and a catalyst, such as N-methylimidazole (NMI), in a solvent like tetrahydrofuran (B95107) (THF) and pyridine. biotage.com

Kinetic Resolution in Asymmetric Synthesis

This compound plays a significant role in the field of asymmetric synthesis, particularly in the kinetic resolution of racemic mixtures.

Resolution of Racemic 2-Hydroxy-γ-butyrolactones

A key application of this compound is in the kinetic resolution of racemic 2-hydroxy-γ-butyrolactones. sigmaaldrich.comnih.gov This process allows for the separation of a racemic mixture into its constituent enantiomers, which is often a critical step in the synthesis of chiral drugs and other bioactive molecules.

In this method, this compound (referred to as pivalic anhydride in this context) is used in conjunction with diphenylacetic acid and a chiral acyl-transfer catalyst, such as (R)-benzotetramisole ((R)-BTM). nih.govacs.org The process involves the asymmetric esterification of one of the enantiomers of the 2-hydroxy-γ-butyrolactone at a much faster rate than the other, allowing for their separation. nih.gov This protocol has been shown to be effective for a broad range of substrates, achieving high levels of enantioselectivity. nih.govacs.org

Below is a data table summarizing the results of the kinetic resolution for various substrates as reported in the literature.

| Substrate | Selectivity Factor (s) |

|---|---|

| (±)-2-Hydroxy-γ-butyrolactone | >1000 |

| (±)-2-Hydroxy-3-methyl-γ-butyrolactone | 120 |

| (±)-2-Hydroxy-4-phenyl-γ-butyrolactone | 47 |

The selectivity factor (s) is a measure of the efficiency of the kinetic resolution. A higher s-value indicates a more effective separation of the enantiomers. nih.gov

This application underscores the importance of this compound in facilitating highly selective transformations in modern organic synthesis. nii.ac.jp

Analytical Chemistry Applications

This compound serves as a versatile reagent in various analytical techniques, aiding researchers in the identification and quantification of different chemical compounds within complex mixtures chemimpex.com. Its utility in analytical chemistry stems from its function as a potent acylating agent, which allows for the derivatization of specific functional groups, thereby enhancing their detectability and separation in analytical workflows chemimpex.com.

Reagent in Identification and Quantification Techniques

As a derivatization reagent, this compound is employed to modify analytes, altering their physicochemical properties to make them more suitable for analysis by techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). The introduction of the bulky and non-polar trimethylacetyl group can improve the volatility of polar compounds for GC analysis or enhance their retention and separation in reversed-phase HPLC. This chemical modification is crucial for the accurate identification and quantification of various compounds in complex biological and chemical matrices chemimpex.com.

Derivatization for Mass Spectrometry-Based Proteomics

In the field of proteomics, which involves the large-scale study of proteins, mass spectrometry (MS) is a key analytical tool. However, the analysis of proteins and their constituent peptides can be challenging due to their complexity and wide dynamic range. Chemical derivatization with reagents like this compound plays a significant role in overcoming these challenges and improving the quality of MS-based proteomic data nih.govnih.gov.

This compound is utilized in "bottom-up" proteomics, where proteins are first enzymatically digested into smaller peptides before MS analysis nih.govnih.gov. The anhydride derivatizes the primary amine groups of lysine (B10760008) residues and the N-termini of peptides. This modification is essential for several reasons: it can block enzymatic cleavage sites, leading to more predictable and manageable peptide mixtures, and it can improve the ionization efficiency and fragmentation behavior of peptides, which enhances their detection by the mass spectrometer nih.govnih.gov.

A significant advancement in this area is the use of microwave irradiation to facilitate the derivatization process with this compound. This method drastically reduces incubation times to mere minutes, offering a rapid and efficient alternative to conventional derivatization techniques nih.govnih.gov.

A critical application of this compound derivatization in proteomics is the quantification of histone post-translational modifications (hPTMs) nih.govnih.gov. Histones are proteins that package and order DNA into nucleosomes, and their modifications are crucial epigenetic marks that regulate gene expression and other cellular processes nih.govnih.govmdpi.com. The analysis of hPTMs is notoriously difficult due to the diversity of modifications and the high content of reactive amine groups in histone sequences nih.govnih.gov.

This compound derivatization has proven to be a highly effective strategy for the quantitative analysis of hPTMs. Research has demonstrated that this method achieves high labeling efficiencies, with over 98% for histone H4 and 99% for histone H3 nih.govnih.gov. This near-complete derivatization is crucial for accurate quantification of the different modified forms of histone peptides. The derivatization allows for reliable quantification based on signals extracted from MS1 data, which is a significant advantage for studying the intricate patterns of histone modifications in biological samples nih.govnih.gov.

Table 1: Labeling Efficiencies of this compound for Histones

| Histone | Labeling Efficiency |

| H3 | >99% |

| H4 | >98% |

This table illustrates the high labeling efficiencies achieved with this compound for histones H3 and H4, enabling accurate quantification of their post-translational modifications.

A key benefit of derivatizing histone peptides with this compound is the substantial improvement in their chromatographic separation nih.govnih.gov. Trimethylacetylation increases the hydrophobicity of the peptides, leading to better retention and resolution in reversed-phase liquid chromatography (LC), a technique commonly coupled with mass spectrometry.

This enhanced separation is particularly important for distinguishing between isobaric peptide forms—peptides that have the same mass but different sequences or modification sites. For instance, different positional isomers of acetylated peptides can be chromatographically resolved following trimethylacetylation, which is often not possible with other derivatization methods like propionylation nih.gov. This improved separation allows for the direct quantification of more peptide forms from the MS1 data, providing a more detailed and accurate picture of the hPTM landscape nih.govnih.gov.

Table 2: Comparison of Chromatographic Separation of Histone H4 Peptides (K5-K16 region)

| Derivatization Method | Number of Separated Monoacetylated Forms | Number of Separated Diacetylated Forms | Number of Separated Triacetylated Forms |

| Trimethylacetylation | 4 | 5 | 3 |

| Propionylation | 3 (in 2 peaks) | 3 (in 2 peaks) | 2 (in 1 peak) |

This table compares the chromatographic separation of different acetylated forms of a histone H4 peptide after derivatization with either this compound or propionic anhydride. Trimethylacetylation clearly enables the separation of more isobaric forms. nih.gov

Computational and Theoretical Studies of Trimethylacetic Anhydride

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure, geometry, and reactivity of molecules like trimethylacetic anhydride (B1165640). While specific DFT studies directly focusing on all aspects of trimethylacetic anhydride are limited in publicly available literature, general principles and studies on related molecules allow for a theoretical understanding of its behavior.

Direct DFT studies on the adsorption of this compound on cerium dioxide (CeO₂) and titanium dioxide (TiO₂) surfaces are not extensively documented in the reviewed literature. However, the principles of carboxylic acid and anhydride adsorption on metal oxide surfaces have been broadly investigated, offering a framework for understanding how this compound might interact with these materials.

Generally, the adsorption of molecules with carbonyl groups, such as anhydrides, on metal oxide surfaces can occur through several mechanisms. These include Lewis acid-base interactions, where the carbonyl oxygen atoms donate electron density to Lewis acidic metal sites on the surface, and the formation of carboxylate-like species through the cleavage of the anhydride C-O-C bond. The specific mode of adsorption and its energy are dependent on the nature of the metal oxide surface, including its crystal facet, presence of defects like oxygen vacancies, and surface hydroxylation. For instance, DFT studies on the adsorption of various molecules on TiO₂ and other metal oxides have shown that surface defects can significantly enhance binding energies.

While specific data for this compound is not available, a general understanding of related systems suggests that its interaction with CeO₂ and TiO₂ would be influenced by the steric bulk of the tert-butyl groups, which might affect the orientation and packing density of the adsorbate on the surface.

The molecular structure of this compound, lacking hydroxyl groups, precludes its participation as a hydrogen bond donor. However, the carbonyl oxygen atoms can act as hydrogen bond acceptors. Theoretical studies on similar molecules show that these interactions are crucial in understanding the solvation of the anhydride and its interactions with protic reagents. DFT calculations on systems involving amides and methanol have demonstrated the formation of O–H∙∙∙O=C hydrogen bonds, which result in a characteristic red shift in the OH-stretching vibrational frequency mdpi.com.

From an electrophilic-nucleophilic perspective, the carbonyl carbon atoms of this compound are electrophilic centers, susceptible to attack by nucleophiles. This reactivity is central to its function as an acylating agent. Computational studies on other anhydrides, such as maleic and phthalic anhydride, confirm their electrophilic nature and their ability to react with a variety of nucleophiles, including those containing hydroxyl and amino groups chemrxiv.org. The reaction typically involves the ring-opening of the anhydride (in the case of cyclic anhydrides) or the cleavage of the C-O-C bond, leading to the formation of a new acylated product chemrxiv.org. The steric hindrance from the tert-butyl groups in this compound would be expected to modulate its electrophilicity and the accessibility of the carbonyl carbons to nucleophilic attack, a factor that can be quantified through DFT calculations of reaction barriers.

While specific computational studies on the effect of substituents on the geometry of hydrated this compound were not found, research on other substituted anhydrides provides relevant insights. For example, studies on diphenic acids have shown that substituents can significantly impact the geometry and kinetics of transient anhydride formation nih.gov. Electron-withdrawing or electron-donating groups can alter the electronic properties of the carbonyl groups and the central anhydride bond, thereby influencing the molecule's conformation and reactivity upon hydration nih.gov.

For a hypothetical hydrated this compound complex, the bulky tert-butyl groups would be the primary "substituents." Their steric demands would play a significant role in dictating the geometry of the complex, influencing the orientation of the water molecule relative to the anhydride. DFT calculations would be instrumental in determining the most stable conformations of such a hydrated complex and quantifying the energetic barriers for conformational changes.

Microwave Spectroscopy of this compound Monohydrates

Microwave spectroscopy is a high-resolution technique that provides precise information about the rotational constants and, consequently, the gas-phase structure of molecules and their weakly bound complexes.

A dissertation study detailed the investigation of pivalic anhydride and its monohydrate using microwave spectroscopy umn.edu. The study reported the observation of water tunneling states for the monohydrates of pivalic anhydride, indicating the dynamic nature of the hydrogen bonding interaction between water and the anhydride umn.edu. Computational methods were employed alongside the experimental spectroscopy, and a comparison between the experimental and theoretical rotational constants was crucial in identifying the observed conformer of the monohydrate complex umn.edu.

Further work presented at a conference reported the microwave spectra of pivalic anhydride itself, as well as a mixed pivalic-trifluoroacetic anhydride . This study found that the carbonyl groups in pivalic anhydride are not coplanar, but rather form a dihedral angle of 53.9(39)° . These experimental results were in good agreement with calculations performed at the M06-2X/6-311++G(3df,3pd) level of theory . The computational models also predicted a barrier of 1.7 kcal/mol for the twisting of the carbonyl groups through a planar configuration .

| Property | Pivalic Anhydride | Pivalic-Trifluoroacetic Anhydride |

| Carbonyl Dihedral Angle | 53.9(39)° | 46.5(16)° |

| Calculated Barrier to Planarity | 1.7 kcal/mol | 0.7 kcal/mol |

Table 1: Structural parameters of pivalic anhydride and a related mixed anhydride determined by microwave spectroscopy and DFT calculations.

Modeling of Reaction Mechanisms and Transition States

Computational modeling is a key tool for elucidating the detailed pathways of chemical reactions, including the identification of transition states and the calculation of activation energies.

While direct modeling of reactions involving this compound was not found, a study on the closely related pivalic sulfuric anhydride, formed from the reaction of pivalic acid and sulfur trioxide (SO₃), provides a strong example of the application of these methods umn.edunih.gov. This research combined microwave spectroscopy with computational analysis to investigate the reaction mechanism. The calculations indicated that the reaction proceeds via a pericyclic process umn.edunih.gov. Two possible pathways were identified: a sequential (two-step) and a concerted (one-step) pathway umn.edunih.gov. Based on single-point CCSD(T) calculations, the sequential pathway was found to have the lowest energy transition state illinois.edu.

The study also explored the influence of the R group in RCOOH reactants on the reaction energetics, concluding that the basicity of the carbonyl oxygen is a more significant driving factor for the reaction than the acidity of the COOH proton umn.edu. These findings offer mechanistic insights that are likely transferable to reactions of pivalic anhydride, where the electronic properties of the carbonyl groups are central to its reactivity. The general approach of using DFT to optimize reactant, product, and transition state geometries is a standard and powerful method for understanding reaction mechanisms at a molecular level .

Green Chemistry Aspects and Sustainable Synthesis with Trimethylacetic Anhydride

Development of Environmentally Benign Synthetic Procedures

The use of trimethylacetic anhydride (B1165640) in organic synthesis is aligned with the development of environmentally benign procedures. A key area of advancement is in acylation and esterification reactions, which are fundamental transformations in the production of pharmaceuticals, agrochemicals, and specialty chemicals. fishersci.comchemimpex.comsigmaaldrich.com

One significant green approach involves conducting reactions under solvent-free conditions. Traditional acylation reactions often rely on organic solvents, which contribute to volatile organic compound (VOC) emissions and generate substantial waste. Research has demonstrated the feasibility of performing acetylation reactions using a stoichiometric amount of an anhydride without a solvent, significantly lowering the environmental impact. While one study noted that trimethylacetic anhydride showed lower reactivity under these specific conditions compared to less hindered anhydrides, the principle of solvent-free synthesis remains a key goal in green chemistry. nih.govfrontiersin.org The development of protocols that can accommodate the steric bulk of the pivaloyl group under solvent-free or reduced-solvent conditions is an active area of research.

Another cornerstone of green synthetic procedures is the replacement of hazardous catalysts with more environmentally friendly alternatives. Conventional Friedel-Crafts acylation reactions, for example, often employ stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃), which are difficult to handle, corrosive, and generate significant waste. The move towards using solid acid catalysts, such as zeolites, is a major step forward. These materials are typically non-corrosive, reusable, and can be easily separated from the reaction mixture, simplifying purification and reducing waste streams. researchgate.net The application of such solid acid catalysts in acylations with anhydrides represents a greener alternative to traditional methods.

Furthermore, the synthesis of trimethylacetic formic anhydride, a highly selective N-formylating reagent, can be achieved in a solvent-free process. This procedure involves the reaction of trimethylacetyl chloride with sodium formate (B1220265) in the presence of a crown ether catalyst, with the product being isolated by simple distillation. This method avoids the use of solvents and results in a high yield of the desired reagent with minimal waste. ru.nl

The development of sustainable enzymatic strategies for amide bond formation also represents a significant advancement in green chemistry. While not directly involving this compound as a reagent, these methods highlight the broader trend towards milder and more selective synthetic routes, a context in which the properties of this compound can be advantageously applied in non-enzymatic systems. rsc.org

Strategies for By-product Reduction and Recycling

Pivalic acid is considered a non-toxic and easily removable by-product, often separable from the main product through a simple aqueous workup. rsc.org This inherent property simplifies purification and reduces the environmental burden associated with waste disposal.

The recovery process typically involves distillation to separate a fraction containing pivalic acid and other volatile impurities. google.comgoogle.com This mixture can then be further purified, for instance, by hydrolysis to degrade impurities, followed by isolation of the pivalic acid. The recovered pivalic acid is of sufficient purity to be converted back into a valuable reagent, such as pivaloyl chloride, which can then be reused in the synthesis of the β-lactam antibiotic. google.com This closed-loop approach significantly reduces waste and improves the atom economy of the entire manufacturing process. The implementation of such recycling strategies transforms a potential waste stream into a valuable resource, which is a key objective of sustainable chemistry.

Comparison with Traditional Reagents in Terms of Green Chemistry Principles

When evaluated against the principles of green chemistry, this compound often presents a more sustainable option compared to traditional acylating agents, particularly acyl chlorides. This comparison can be framed around several key green chemistry metrics, including atom economy and the Environmental Factor (E-Factor).

Atom Economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the mass of the desired product. york.ac.uklibretexts.org In an ideal reaction, the atom economy would be 100%. For a typical acylation of an alcohol (R-OH) to form an ester (R-O-C(O)C(CH₃)₃), the comparison between trimethylacetyl chloride and this compound is as follows:

Using Trimethylacetyl Chloride: R-OH + (CH₃)₃C-COCl → R-O-C(O)C(CH₃)₃ + HCl

Using this compound: R-OH + [((CH₃)₃C-CO)₂O] → R-O-C(O)C(CH₃)₃ + (CH₃)₃C-COOH

E-Factor (Environmental Factor) provides a broader measure of the environmental impact of a chemical process, defined as the total mass of waste generated per unit mass of product. rsc.orglibretexts.orgnih.gov A lower E-Factor indicates a greener process.

| Green Chemistry Metric | This compound | Traditional Reagent (e.g., Acetyl Chloride) | Green Chemistry Implications |

|---|---|---|---|

| By-product Nature | Pivalic acid ((CH₃)₃CCOOH) | Hydrogen chloride (HCl) | Pivalic acid is a less corrosive and less hazardous by-product than HCl gas. crunchchemistry.co.ukchemrevise.org |

| By-product Recyclability | Pivalic acid can be recovered and recycled. google.comgoogle.com | HCl is often neutralized, creating salt waste. | Recycling of pivalic acid significantly reduces waste and improves the overall process sustainability. |

| Atom Economy (Illustrative Example) | For the acylation of a generic alcohol R-OH, a significant portion of the anhydride's mass becomes the pivalic acid by-product. | For the same acylation, the mass of the HCl by-product is lower relative to the desired product. | While atom economy for the single step might favor the acyl chloride, the recyclability of the pivalic acid by-product in a full process lifecycle makes the anhydride route more atom-economical in practice. |

| E-Factor (Qualitative) | Lower, especially when pivalic acid is recycled. | Higher, due to the generation of non-recyclable salt waste from HCl neutralization and potentially more complex purification steps. | The ability to recycle the by-product directly leads to a lower E-Factor for processes using this compound. |

From a practical and safety standpoint, acid anhydrides are often preferred over acyl chlorides. Acyl chlorides are typically more volatile and react violently with water, releasing corrosive HCl gas. crunchchemistry.co.uksciencemadness.org this compound, being less reactive, is generally safer to handle and store. sciencemadness.org The reactions with anhydrides are also often cleaner, and the pivalic acid by-product is easier to manage than gaseous HCl. crunchchemistry.co.uk

常见问题

Q. What are the standard protocols for acylation reactions using trimethylacetic anhydride in organic synthesis?

this compound is commonly employed in nucleophilic acylation reactions, particularly for introducing sterically hindered acyl groups. A typical protocol involves refluxing the anhydride with the substrate (e.g., alcohols, amines) in tetrahydrofuran (THF) or dichloromethane (DCM) under inert conditions. For example, in peptide synthesis, it is used for capping non-lipidated amino acids via double coupling followed by quenching with 10% this compound in dimethylformamide (DMF) to improve purity . Catalysts like 4-dimethylaminopyridine (DMAP) or nickel complexes may enhance reactivity in asymmetric acylations .

Q. How should this compound be handled and stored to maintain stability in laboratory settings?

this compound is moisture-sensitive and corrosive. It should be stored in a tightly sealed container under anhydrous conditions (e.g., over molecular sieves) at 2–8°C. Handling requires gloves, goggles, and a fume hood due to its reactivity with water, which generates corrosive trimethylacetic acid. Safety protocols include using inert solvents (e.g., THF) to dilute the anhydride and avoiding contact with oxidizing agents .

Q. What are the key spectroscopic and chromatographic methods for characterizing this compound-derived products?

Reaction products can be characterized using H/C NMR to identify acyl group integration and chemical shifts (e.g., tert-butyl signals at δ 1.07–1.15 ppm in CDCl) . Reverse-phase HPLC (C4 or C18 columns) and LC-MS are critical for purity assessment, especially in peptide and lipopeptide synthesis . MALDI-TOF mass spectrometry is used to confirm molecular weights of acylated biomolecules .

Advanced Research Questions

Q. What factors contribute to the lower reactivity of this compound compared to isobutyric anhydride in DMAP-catalyzed kinetic resolutions, and how can reaction conditions be optimized?

The steric bulk of the tert-butyl group in this compound reduces electrophilicity at the carbonyl carbon, slowing acylation kinetics. However, this bulk enhances enantioselectivity in chiral resolutions (e.g., 58% ee in DMAP-catalyzed reactions). Optimizing solvent polarity (e.g., using THF over DCM) and increasing reaction temperature (reflux conditions) can improve yields. Catalytic systems like fluxional DMAP derivatives may further enhance selectivity .

Q. How does the steric bulk of this compound influence product distribution in Friedel-Crafts acylations?

In Friedel-Crafts reactions with aromatic substrates, this compound favors the formation of less sterically hindered ketones due to its bulky tert-butyl group. For example, in benzene acylation, the major product is acetophenone derivatives rather than tert-butyl-substituted ketones. GC-MS and H NMR kinetics studies are used to analyze regioselectivity, with AlCl as a preferred Lewis acid for activating the anhydride .

Q. In photoredox nickel catalysis, what role does this compound play in the decarboxylative coupling of C(sp³)-H bonds?

this compound acts as an acylating agent in nickel/photoredox dual catalytic systems, enabling direct C(sp³)-H acylation. Key parameters include using N,N-dimethylaniline as an electron donor (74% yield) and Ir[dF-(CF)ppy](dtbbpy)PF as a photocatalyst. Stern–Volmer quenching studies confirm that the anhydride does not interfere with the excited-state photocatalyst, ensuring efficient energy transfer .

Q. How is this compound employed to synthesize water-soluble N-acyl chitosan derivatives?

Homogeneous acylation of chitosan with this compound in DMF disrupts intermolecular hydrogen bonding, improving water solubility. Critical steps include controlling the degree of substitution (DS = 0.30–0.54) via reaction time and stoichiometry. The product is purified via dialysis and characterized by FT-IR (amide I band at 1650 cm) and H NMR .

Contradictions and Methodological Considerations

- Reactivity vs. Selectivity Trade-offs : While this compound exhibits lower reactivity than smaller anhydrides (e.g., acetic or propionic), its steric bulk enhances stereochemical control in asymmetric synthesis. Researchers must balance reaction time, temperature, and catalyst choice to optimize this trade-off .

- Side Reactions : In photoredox systems, trace ketone byproducts may form due to radical intermediates. Quenching experiments and controlled stoichiometry are recommended to suppress side pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。